3-Chloro-4-methylphenyl chloroformate
Description
3-Chloro-4-methylphenyl chloroformate (chemical formula: C₈H₆Cl₂O₂; molecular weight: 217.04 g/mol) is an aryl chloroformate derivative characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a methyl group at the 4-position. Chloroformates, in general, are highly reactive acylating agents due to the electrophilic carbonyl carbon and the labile chlorine atom.
Structurally, the chloro and methyl substituents influence electronic and steric effects. The chlorine atom, being electron-withdrawing, increases the electrophilicity of the carbonyl carbon, enhancing reactivity toward nucleophiles like amines and alcohols. Conversely, the methyl group, as an electron-donating substituent, may slightly attenuate this effect compared to nitro- or trifluoromethyl-substituted analogs. This balance makes 3-chloro-4-methylphenyl chloroformate a versatile intermediate in organic synthesis, particularly for introducing carbonate or carbamate functionalities in pharmaceuticals, agrochemicals, and specialty polymers.
Properties
Molecular Formula |
C8H6Cl2O2 |
|---|---|
Molecular Weight |
205.03 g/mol |
IUPAC Name |
(3-chloro-4-methylphenyl) carbonochloridate |
InChI |
InChI=1S/C8H6Cl2O2/c1-5-2-3-6(4-7(5)9)12-8(10)11/h2-4H,1H3 |
InChI Key |
MFRWQDNINPPFAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(=O)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-methylphenyl chloroformate typically involves the reaction of 3-chloro-4-methylphenol with phosgene. The reaction is carried out in an inert solvent such as toluene, under controlled temperature conditions to ensure safety and maximize yield. The general reaction scheme is as follows:
3-Chloro-4-methylphenol+Phosgene→3-Chloro-4-methylphenyl chloroformate+HCl
Industrial Production Methods: On an industrial scale, the production of 3-Chloro-4-methylphenyl chloroformate follows similar principles but involves larger reactors and more stringent safety protocols due to the hazardous nature of phosgene. The process is optimized for high yield and purity, often involving continuous flow reactors and real-time monitoring of reaction parameters .
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-4-methylphenyl chloroformate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: Reaction with amines to form carbamates.
Esterification: Reaction with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reaction with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, typically in the presence of a base to neutralize the HCl produced.
Alcohols: For esterification, often using a base to absorb the HCl.
Carboxylic Acids: For mixed anhydride formation, also in the presence of a base.
Major Products:
Carbamates: Formed from reaction with amines.
Carbonate Esters: Formed from reaction with alcohols.
Mixed Anhydrides: Formed from reaction with carboxylic acids.
Scientific Research Applications
3-Chloro-4-methylphenyl chloroformate is used in various scientific research applications, including:
Organic Synthesis: As a reagent for introducing protective groups in organic molecules.
Chromatography: As a derivatization agent to convert polar compounds into less polar, more volatile derivatives for gas chromatography/mass spectrometry analysis.
Pharmaceuticals: In the synthesis of intermediates for drug development.
Material Science: In the preparation of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-4-methylphenyl chloroformate involves nucleophilic substitution reactions. The compound reacts with nucleophiles such as amines, alcohols, and carboxylic acids, leading to the formation of carbamates, carbonate esters, and mixed anhydrides, respectively. The reaction typically proceeds via a substitution nucleophilic internal mechanism, where the nucleophile attacks the carbonyl carbon, displacing the chloride ion .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
Table 1 compares key properties of 3-chloro-4-methylphenyl chloroformate with analogous compounds:
Reactivity and Stability
- Hydrolysis: Chloroformates hydrolyze to release CO₂, HCl, and the corresponding alcohol or phenol. For example, ethyl chloroformate hydrolyzes to ethanol, HCl, and CO₂, while 3-chloro-4-methylphenyl chloroformate would yield 3-chloro-4-methylphenol .
- Acylation efficiency : The nitro-substituted derivative reacts faster with amines than alkyl or aryl analogs due to enhanced electrophilicity . In contrast, 3-chloro-4-methylphenyl chloroformate’s reactivity lies between nitro- and alkyl-substituted chloroformates.
Research Findings
- Solvent interactions : Phenyl chloroformate exhibits similar solvent-dependent behavior to methyl and ethyl analogs, with reactivity maximized in aprotic solvents like THF or dichloromethane .
- Synthetic utility : Ethyl chloroformate’s role in synthesizing carbamates and ureas highlights the broader applicability of chloroformates in constructing heterocycles and functionalized polymers .
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